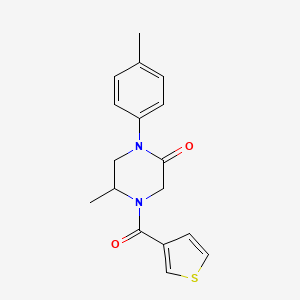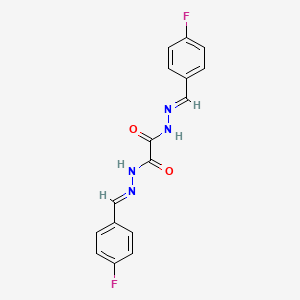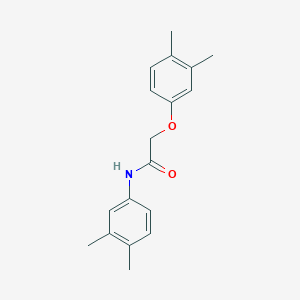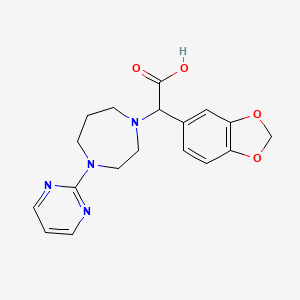
5-methyl-1-(4-methylphenyl)-4-(3-thienylcarbonyl)-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative within the piperazine class, exhibiting a unique combination of substituents that influence its properties and potential applications. Its structure suggests a nuanced interplay between its piperazine core and the attached phenyl and thienyl groups, which could impact its reactivity and interactions.
Synthesis Analysis
The synthesis of piperazine derivatives often involves cyclization reactions, such as the Dieckmann cyclization, which is pivotal in forming piperazine-2,5-diones from beta-aminoketones or similar precursors. This method highlights the versatility and efficiency of synthesizing complex piperazine structures, including those with specific substituents like methyl, thienyl, and phenyl groups (Aboussafy & Clive, 2012).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is critically influenced by the nature of their substituents. For instance, studies on similar compounds reveal that conjugation between donor and acceptor parts can significantly flatten the central heterocycle, affecting the molecule's overall conformation and properties (Nesterov et al., 2003).
Chemical Reactions and Properties
Piperazine derivatives can undergo various chemical reactions, including acylation, oxidation, and the formation of Schiff bases and Mannich base derivatives. These reactions are essential for modifying the compound's functional groups, potentially leading to substances with antimicrobial activities (Bektaş et al., 2010).
Physical Properties Analysis
The physical properties, such as crystallinity and solubility, can be deduced from the compound's structural characterization. For example, the analysis of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, a compound with structural similarities, provides insight into the effects of substituents on the molecule's conformation and stability, which can be extrapolated to understand the physical properties of the target compound (Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are closely related to the compound's molecular structure and the nature of its substituents. The synthesis and structural characterization of related piperazine derivatives offer a foundation for understanding the chemical behavior of the compound , including how its functional groups interact with other molecules and the potential for forming new bonds (Zhang et al., 2007).
Propiedades
IUPAC Name |
5-methyl-1-(4-methylphenyl)-4-(thiophene-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12-3-5-15(6-4-12)19-9-13(2)18(10-16(19)20)17(21)14-7-8-22-11-14/h3-8,11,13H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVCQGJCRHCVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CSC=C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(1-phenyl-1H-tetrazol-5-yl)methyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5583631.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5583633.png)
![1-[2-(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5583639.png)



![2-[(2-oxo-2H-chromen-7-yl)oxy]-N-2-pyridinylacetamide](/img/structure/B5583675.png)
![N-{2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5583682.png)

![ethyl 2-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-1,3-oxazole-4-carboxylate](/img/structure/B5583694.png)
![2-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5583697.png)
![3-{[benzyl(methyl)amino]methyl}-8-chloro-2-methyl-4-quinolinol](/img/structure/B5583709.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5583728.png)